4,6-Dimethylmorpholine-2-carbonitrile

Description

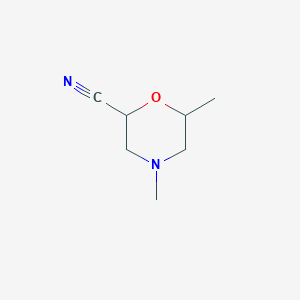

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylmorpholine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6-4-9(2)5-7(3-8)10-6/h6-7H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYDNNIRXJMZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethylmorpholine 2 Carbonitrile

Classical and Established Synthetic Routes to Morpholine (B109124) Carbonitriles

The synthesis of morpholine carbonitriles often relies on foundational organic chemistry reactions. These established routes focus on first constructing the morpholine ring and then introducing the carbonitrile group, or building the scaffold through convergent one-pot reactions.

Ring Closure Reactions for Morpholine Core Formation

The formation of the morpholine nucleus is a critical step. Various cyclization strategies have been developed to efficiently create this six-membered heterocyclic ring.

A primary and industrially significant method for synthesizing the 2,6-dimethylmorpholine (B58159) core is the acid-catalyzed dehydration and cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol). google.com This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. google.comechemi.com The process involves the protonation of the hydroxyl groups, followed by intramolecular nucleophilic attack by the nitrogen atom to displace water and form the morpholine ring. The ratio of cis to trans isomers of 2,6-dimethylmorpholine can be influenced by the reaction conditions, including the concentration of the acid and the temperature. google.com For instance, using 2.0 moles of sulfuric acid per mole of diisopropanolamine at 180°C for 3 hours can yield a product with 84% cis-isomer and 16% trans-isomer. google.com A similar, more general process is the dehydration of diethanolamine (B148213) to produce the parent morpholine ring. google.comgoogle.com

Table 1: Influence of Sulfuric Acid Concentration on 2,6-Dimethylmorpholine Isomer Ratio

| Moles of H₂SO₄ per Mole of Diisopropanolamine | Reaction Time (hours) | Reaction Temperature (°C) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) |

|---|---|---|---|---|---|

| 1.0 | 5 | 180 | 93 | 78 | 22 |

| 1.5 | 5 | 180 | 96 | 80 | 20 |

| 2.0 | 3 | 180 | 94 | 84 | 16 |

Data sourced from patent information describing the cyclization of diisopropanolamine. google.com

A diverse array of intramolecular cyclization reactions provides access to the morpholine scaffold. These methods often offer greater control over substitution patterns compared to simple dehydration. researchgate.netorganic-chemistry.org

Intramolecular Hydroalkoxylation: Nitrogen-tethered alkenes can undergo intramolecular hydroalkoxylation mediated by catalysts like boron trifluoride etherate to form morpholines and other related heterocycles. organic-chemistry.org

Wacker-Type Aerobic Oxidative Cyclization: Palladium catalysts can be used to achieve the aerobic oxidative cyclization of certain alkenes, providing a pathway to various nitrogen-containing six-membered rings, including morpholines. organic-chemistry.org

From Amino Alcohols: A straightforward protocol involves the conversion of 1,2-amino alcohols to morpholines using reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide in a redox-neutral process. organic-chemistry.orgchemrxiv.org

Cascade Reactions: Substituted morpholines can be formed through cascade reactions, such as the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, which involves a ring-opening followed by a spontaneous ring-closure. acs.orgnih.gov

Gold-Catalyzed Cyclization: Gold catalysts can efficiently promote the cyclization of alkynylamines or alkynylalcohols to generate morpholine derivatives under mild conditions. rsc.org

Introduction of the Nitrile Group via Nucleophilic Substitution

The introduction of the nitrile (-CN) group is commonly achieved through a nucleophilic substitution reaction. chemistrystudent.comchemguide.co.uk In the context of synthesizing a 2-carbonitrile derivative of morpholine, a precursor with a suitable leaving group at the C2 position, such as a halogen (e.g., bromine or chlorine), is required. chemguide.co.uk

The reaction typically involves treating the halogenated morpholine derivative with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent like ethanol. chemistrystudent.comchemguide.co.uk The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom at the C2 position and displacing the halide ion to form the C-CN bond. chemistrystudent.comchemrevise.org The reaction is often heated under reflux to proceed at a reasonable rate. chemguide.co.uk The strength of the carbon-halogen bond influences the reaction speed, with weaker bonds (like C-I) leading to faster reactions. chemistrystudent.com

A related strategy involves the conversion of a hemiaminal functionality at the C2 position into a cyano group using a reagent like trimethylsilyl (B98337) cyanide (TMSCN). nih.gov

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.netbeilstein-journals.orgorganic-chemistry.org This approach is particularly valuable for rapidly generating molecular diversity and complex scaffolds like morpholines. acs.org

The Ugi reaction is a prominent example of an MCR that can be adapted for morpholine synthesis. acs.org A typical sequence might involve an Ugi reaction followed by an intramolecular cyclization. For instance, a four-component Ugi reaction using an amine, an aldehyde or ketone, an isocyanide, and a suitable acid can produce an intermediate that is primed for a subsequent ring-closure step, often via an intramolecular Sₙ2 reaction, to yield the morpholine derivative. acs.org This one-pot or sequential approach allows for the construction of highly substituted morpholines from readily available starting materials. acs.org

Table 2: Example of a Two-Step Ugi/Cyclization Synthesis of a Morpholine Derivative

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 (Ugi Reaction) | Amine, α-hydroxy ketone, Isocyanide, NaN₃ | Methanol (B129727) (MeOH) | Ugi Adduct | 63 |

| 2 (Cyclization) | Ugi Adduct, NaH | Acetonitrile (B52724) (CH₃CN) | Morpholine Derivative | 85 |

Data represents a general example of a multicomponent approach to morpholine synthesis. acs.org

Advanced and Stereoselective Synthesis of 4,6-Dimethylmorpholine-2-carbonitrile

Achieving stereochemical control is crucial in modern synthetic chemistry, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. mit.edu The synthesis of a specific stereoisomer of 4,6-dimethylmorpholine-2-carbonitrile requires advanced stereoselective methods.

While a direct stereoselective synthesis for this exact compound is not widely documented, several advanced strategies for preparing chiral morpholines can be applied. These methods often establish the key stereocenters during the ring-formation process.

Sₙ2-Type Ring Opening of Aziridines: A highly regio- and stereoselective strategy involves the ring-opening of activated, non-racemic aziridines with haloalcohols in the presence of a Lewis acid. This is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine to furnish enantiomerically enriched morpholines. nih.gov

Copper-Promoted Oxyamination: The stereoselective synthesis of 2-aminomethyl functionalized morpholines can be achieved through a copper(II)-promoted oxyamination of alkenes. This reaction involves the intramolecular addition of an alcohol and the intermolecular coupling with an amine across the double bond, often with high diastereoselectivity. nih.gov

Petasis Reaction and Cyclization: The multi-component Petasis reaction can be combined with cyclization methods, such as the Pomeranz–Fritsch–Bobbitt cyclization, to achieve diastereoselective synthesis of complex molecules containing a morpholine-related core. The stereoselectivity is often directed by a chiral amine component used in the initial Petasis reaction. nih.gov

Intramolecular Olefin Aziridination: For creating densely functionalized cyclic systems, catalytic methods like rhodium-catalyzed intramolecular olefin aziridination can generate unique bicyclic or tricyclic aziridines from homoallylic sulfamate (B1201201) esters with high diastereoselectivity. These intermediates can then be selectively opened to access polyfunctionalized amine derivatives, providing a pathway to complex targets. nih.gov

These advanced methodologies offer powerful tools for controlling the stereochemistry at the C2, C4, and C6 positions of the morpholine ring, making the synthesis of specific isomers of 4,6-dimethylmorpholine-2-carbonitrile feasible.

Chiral Synthesis Strategies

The synthesis of specific stereoisomers of 4,6-Dimethylmorpholine-2-carbonitrile relies heavily on chiral synthesis strategies. These methods are essential for controlling the three-dimensional arrangement of atoms in the molecule, which is crucial for its potential applications in fields like medicinal chemistry and materials science.

Enantioselective Catalysis

Enantioselective catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of one enantiomer of a chiral compound over the other. This is typically achieved using a chiral catalyst that creates a chiral environment for the reaction, favoring the formation of one enantiomer. In the context of synthesizing chiral morpholine derivatives, organocatalysts and metal complexes with chiral ligands are often employed. organic-chemistry.org

For instance, the use of chiral phosphine (B1218219) ligands in asymmetric cyclization reactions has been shown to produce morpholine structures with high enantiomeric excess (ee), often exceeding 98%. Organocatalysts, such as those derived from the amino acid proline, are also effective in promoting enantioselective reactions that can be applied to the formation of the morpholine ring. organic-chemistry.org These catalysts operate by forming transient chiral intermediates that direct the stereochemical outcome of the reaction.

Table 1: Examples of Enantioselective Catalysis in Chiral Synthesis

| Technique | Catalyst Type | Enantiomeric Excess (ee) |

| Asymmetric Cyclization | Chiral Phosphine Ligands | >98% |

| Organocatalysis | Proline-derived catalysts | High |

Diastereoselective Approaches and Control

When a molecule has more than one stereocenter, as is the case with 4,6-Dimethylmorpholine-2-carbonitrile, diastereoselective control becomes critical. Diastereoselective synthesis aims to produce a specific diastereomer out of several possibilities. Control over diastereoselectivity is often achieved by taking advantage of the steric and electronic properties of the starting materials and reagents.

In the synthesis of substituted morpholines, the relative stereochemistry of the substituents can be controlled during the cyclization step. For example, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols can yield chiral morpholines with high diastereoselectivity. banglajol.info The choice of solvent, temperature, and the nature of the electrophile can all influence the diastereomeric ratio (dr) of the product. In some cases, quenching the reaction at an early stage can lead to a single diastereomer, whereas allowing the reaction to proceed to completion may result in a mixture. banglajol.info

Kinetic templation, driven by non-covalent interactions between reacting molecules, can also be a powerful tool for directing the diastereochemical outcome of a reaction, favoring the formation of one diastereomer over another. nih.gov

Asymmetric Induction in Morpholine Carbonitrile Formation

Asymmetric induction refers to the process by which a chiral element in a molecule influences the creation of a new stereocenter, leading to a preferential formation of one stereoisomer. In the formation of morpholine carbonitriles, asymmetric induction can be achieved in several ways.

If a chiral center is already present in the starting material, it can direct the stereochemistry of subsequent reactions. uvic.ca This is a common strategy in diastereoselective synthesis, where the existing stereocenter creates an energetic preference for the formation of one diastereomer over the other. uvic.ca The Reissert reaction, a method for synthesizing substituted quinolines and isoquinolines, provides an example of how the addition of a cyanide ion to a chiral N-acyl-azinium salt can proceed with high asymmetric induction, leading to a specific stereoisomer. researchgate.net This principle can be extended to the synthesis of chiral morpholine carbonitriles.

Synthesis from Enantiomerically Pure Precursors (Chiral Pool Synthesis)

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. york.ac.ukslideshare.net This approach leverages the inherent chirality of these natural molecules to build more complex chiral targets. For the synthesis of 4,6-Dimethylmorpholine-2-carbonitrile, a chiral pool approach could start from a chiral amino alcohol, which already contains one or more of the required stereocenters.

The key advantage of chiral pool synthesis is that it can provide a straightforward and efficient route to enantiomerically pure products without the need for a resolution step or an asymmetric catalyst. york.ac.uk For example, starting with an enantiomerically pure amino acid, a series of well-established chemical transformations can be used to construct the morpholine ring with the desired stereochemistry. This method has been successfully used to synthesize a variety of bioactive alkaloids and other natural products. baranlab.orgnih.gov

Novel Synthetic Transformations and Green Chemistry Approaches

Recent advances in synthetic organic chemistry have led to the development of novel and more sustainable methods for the synthesis of complex molecules. These approaches often focus on improving efficiency, reducing waste, and using less hazardous materials.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of chemical transformations with high efficiency and selectivity. researchgate.netsemanticscholar.org In the synthesis of morpholine derivatives, transition metals like palladium, rhodium, and ruthenium can be used to catalyze key bond-forming reactions. mdpi.com

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be used to introduce substituents onto the morpholine ring. mdpi.com Rhodium and ruthenium catalysts are often used in hydrogenation and metathesis reactions, which can be employed to construct the morpholine ring itself or to modify its substituents. mdpi.comnih.gov These catalytic methods often proceed under mild reaction conditions and can tolerate a wide range of functional groups, making them highly versatile.

Table 2: Transition Metals in Morpholine Synthesis

| Transition Metal | Type of Reaction | Application |

| Palladium | Cross-coupling | Introduction of substituents |

| Rhodium | Hydrogenation, Cyclization | Ring formation and modification |

| Ruthenium | Metathesis | Ring formation and modification |

The use of transition metal catalysts aligns with the principles of green chemistry by enabling catalytic transformations that reduce the need for stoichiometric reagents and minimize waste. mlsu.ac.innih.govjetir.org The development of more active and selective catalysts continues to be an active area of research, with the goal of making chemical synthesis more sustainable and environmentally friendly. nih.gov

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional methods. The application of ultrasonic waves to a reaction mixture promotes the formation, growth, and collapse of microscopic bubbles, a phenomenon known as acoustic cavitation. This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions.

While specific studies on the ultrasound-assisted synthesis of 4,6-Dimethylmorpholine-2-carbonitrile are not extensively documented, the principles of sonochemistry can be applied to the synthesis of the morpholine core and the introduction of the nitrile group. For the formation of the substituted morpholine ring, an ultrasound-assisted approach could be envisioned starting from appropriate precursors, such as a substituted amino alcohol. The cyclization reaction, often requiring prolonged heating under conventional methods, could potentially be expedited under ultrasonic irradiation.

Similarly, the conversion of a precursor, such as a 4,6-dimethylmorpholin-2-one, to the target nitrile could be facilitated by ultrasound. The use of ultrasound in cyanation reactions has been shown to enhance reaction rates and improve yields. The table below outlines a hypothetical comparison between a conventional and an ultrasound-assisted approach for a key synthetic step, based on general observations in heterocyclic synthesis.

Table 1: Hypothetical Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Key Step in Morpholine Derivative Synthesis

| Parameter | Conventional Method | Ultrasound-Assisted Method |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature | Often requires elevated temperatures | Can often be performed at room temperature |

| Energy Consumption | High | Low |

| Yield | Moderate to Good | Good to Excellent |

| By-product Formation | Can be significant | Often reduced |

Solvent-Free or Environmentally Benign Reaction Conditions

The principles of green chemistry have driven the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents. Solvent-free reactions, or those conducted in environmentally benign solvents like water, offer significant advantages in terms of reduced environmental impact, cost, and simplified work-up procedures.

For the synthesis of 4,6-Dimethylmorpholine-2-carbonitrile, a solvent-free approach could involve the reaction of starting materials in the absence of a solvent, often with mechanical grinding or heating. This technique, known as mechanochemistry, can lead to highly efficient and selective transformations. The high concentration of reactants under solvent-free conditions can accelerate reaction rates and, in some cases, lead to the formation of products that are not accessible through solution-phase chemistry.

Alternatively, the use of green solvents such as water or supercritical carbon dioxide could be explored for the synthesis of the morpholine precursor. While the solubility of organic reactants in water can be a limitation, the use of phase-transfer catalysts or surfactants can often overcome this issue.

Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies

A comparative analysis of different synthetic methodologies is crucial for selecting the most practical and efficient route to a target molecule. When considering the synthesis of 4,6-Dimethylmorpholine-2-carbonitrile, a hypothetical comparison of yields and reaction conditions for traditional, ultrasound-assisted, and solvent-free methods can be illustrative.

Table 2: Speculative Comparative Analysis of Synthetic Methodologies for a Substituted Morpholine-2-Carbonitrile

| Methodology | Typical Overall Yield | Key Advantages | Key Disadvantages |

| Traditional Synthesis | 30-50% | Well-established procedures | Long reaction times, use of hazardous solvents, moderate yields |

| Ultrasound-Assisted Synthesis | 60-80% | Shorter reaction times, higher yields, milder conditions | Requires specialized equipment |

| Solvent-Free/Green Synthesis | 50-75% | Environmentally friendly, reduced waste, simplified work-up | Can have solubility issues, may require optimization |

Reactivity and Chemical Transformations of 4,6 Dimethylmorpholine 2 Carbonitrile

Reactions Involving the Nitrile (-CN) Functional Group

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. It can also undergo reduction to form amines or be converted into other nitrogen-containing functional groups.

The reduction of the nitrile group is a fundamental transformation that yields primary amines. This is typically achieved through catalytic hydrogenation or with chemical hydrides. chemguide.co.uk

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). The reaction is often carried out under pressure and at elevated temperatures. For instance, catalytic transfer hydrogenation can also be employed, using hydrogen donors like isopropanol (B130326) with a suitable catalyst. nih.gov

Chemical Hydride Reduction: Powerful reducing agents, particularly lithium aluminum hydride (LiAlH₄), are highly effective for converting nitriles to primary amines. chemguide.co.uknumberanalytics.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the intermediate and liberate the amine product. chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own but its reactivity can be enhanced with additives. libretexts.org Other specialized reagents like diisopropylaminoborane (B2863991) have also been shown to reduce a variety of nitriles to primary amines in excellent yields. nih.gov

| Reagent/Method | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1) Diethyl ether or THF; 2) H₂O or H₃O⁺ workup | (4,6-Dimethylmorpholin-2-yl)methanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C), Solvent (e.g., Ethanol), Pressure | (4,6-Dimethylmorpholin-2-yl)methanamine |

| Diisopropylaminoborane [BH₂N(iPr)₂] | Catalytic LiBH₄, THF, 25°C to reflux | (4,6-Dimethylmorpholin-2-yl)methanamine |

The electrophilic carbon atom of the nitrile group is a target for strong nucleophiles, such as Grignard reagents (R-Mg-X) and organolithium reagents (R-Li). adichemistry.comwikipedia.org This reaction provides a valuable route for forming new carbon-carbon bonds.

The initial nucleophilic addition of the organometallic reagent across the carbon-nitrogen triple bond forms an intermediate imine anion (a magnesium or lithium salt). masterorganicchemistry.com This intermediate is stable until it is hydrolyzed by the addition of aqueous acid (H₃O⁺). masterorganicchemistry.com The hydrolysis converts the imine into a ketone. wikipedia.orgmasterorganicchemistry.com Therefore, the reaction of 4,6-Dimethylmorpholine-2-carbonitrile with a Grignard or organolithium reagent, followed by acidic workup, would yield a ketone. leah4sci.com

The general mechanism involves:

Nucleophilic Attack: The carbanionic carbon of the organometallic reagent attacks the electrophilic nitrile carbon, breaking the pi-bond of the C≡N triple bond. libretexts.org

Formation of Imine Salt: A stable intermediate salt of an imine is formed.

Hydrolysis: Addition of aqueous acid protonates the nitrogen, leading to the formation of an iminium ion, which is then attacked by water. Subsequent proton transfers and elimination of ammonia (B1221849) (NH₃) yield the final ketone product. masterorganicchemistry.com

| Nucleophile (R-M) | Reaction Steps | Final Product |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | 1) Addition in ether/THF; 2) H₃O⁺ workup | 1-(4,6-Dimethylmorpholin-2-yl)ethan-1-one |

| Organolithium Reagent (e.g., n-BuLi) | 1) Addition in ether/THF; 2) H₃O⁺ workup | 1-(4,6-Dimethylmorpholin-2-yl)pentan-1-one |

The nitrile group can be converted into various other nitrogen-containing heterocycles. A prominent example is the synthesis of tetrazoles through a [2+3] cycloaddition reaction with an azide (B81097) source. This reaction is often catalyzed by zinc salts or acids. organic-chemistry.org Treatment of a nitrile with sodium azide (NaN₃) in the presence of a catalyst like zinc bromide (ZnBr₂) or an ammonium (B1175870) salt like triethylammonium (B8662869) chloride results in the formation of a 5-substituted 1H-tetrazole. This transformation provides a pathway to compounds with significantly different biological and chemical properties. organic-chemistry.org

Reactions Involving the Morpholine (B109124) Ring System

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality. The ring is generally stable, but it can undergo reactions at the nitrogen atom or, under more forcing conditions, ring-opening.

The morpholine ring is typically resistant to cleavage. The ether linkage (C-O-C) is generally unreactive except under harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Such reactions are not typically selective. While ring-opening polymerization of some morpholine-2,5-dione (B184730) derivatives has been studied, these substrates are activated lactones and not directly analogous to the parent morpholine ring. rsc.org More recently, methods for the oxidative ring-opening of N-aryl morpholine derivatives have been developed using visible light photocatalysis to cleave the C(sp³)–C(sp³) bond under mild conditions. google.com However, the applicability of these specific methods to 4,6-Dimethylmorpholine-2-carbonitrile would require further investigation.

The secondary amine nitrogen atom in the morpholine ring is nucleophilic and readily undergoes reactions with electrophiles.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates. nih.gov The reaction is a nucleophilic substitution (Sₙ2) where the amine's lone pair of electrons attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. acsgcipr.org These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

N-Acylation: The morpholine nitrogen can be acylated to form an amide. This is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. nih.gov The reaction is a nucleophilic acyl substitution. For example, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. Acetonitrile (B52724) has also been reported as an acetylating agent under certain catalytic conditions. researchgate.net

| Reaction Type | Reagent | Typical Conditions | Product Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Solvent (e.g., CH₃CN), Base (e.g., K₂CO₃) | Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Solvent (e.g., CH₂Cl₂), Base (e.g., Et₃N) | Amide |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Solvent (e.g., Pyridine) or neat | Amide |

Reactions at the Methyl Substituents

The methyl groups at the C4 and C6 positions of the morpholine ring are typically unreactive, consisting of strong, non-polar C-H bonds. Transformation of these groups generally requires harsh reaction conditions or highly reactive reagents, often involving radical pathways.

Potential transformations could include:

Free-Radical Halogenation: In the presence of UV light or a radical initiator, halogens (e.g., Br₂, Cl₂) could induce substitution at the methyl groups. This reaction is typically non-selective, potentially leading to a mixture of mono-, di-, and tri-halogenated products at either or both methyl positions. The general mechanism proceeds via initiation, propagation, and termination steps.

Oxidation: Strong oxidizing agents might be capable of oxidizing the methyl groups. However, the presence of the morpholine nitrogen and the nitrile group complicates this approach, as these functional groups are also susceptible to oxidation. Selective oxidation of the methyl groups would be a significant synthetic challenge.

Due to the absence of specific experimental data for 4,6-Dimethylmorpholine-2-carbonitrile, a representative data table on the reactivity of these methyl groups cannot be provided.

Mechanistic Investigations of Key Reaction Pathways

While no specific mechanistic studies for 4,6-Dimethylmorpholine-2-carbonitrile have been published, the compound's structure as an α-amino nitrile allows for predictions regarding its reaction mechanisms. The primary reactive sites are the nitrile group and the nitrogen atom of the morpholine ring.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms involves identifying transient species, intermediates, and transition states. acs.org Spectroscopic methods like NMR and IR, along with mass spectrometry, are crucial for identifying and characterizing these intermediates. acs.org

For 4,6-Dimethylmorpholine-2-carbonitrile, key reactions would likely involve the α-amino nitrile moiety.

Hydrolysis of the Nitrile Group: The conversion of the nitrile to a carboxylic acid or amide is a fundamental transformation. libretexts.orgnumberanalytics.com

Acid-Catalyzed Mechanism: This pathway begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Nucleophilic attack by water, followed by proton transfers, leads to an amide intermediate, which can then undergo further hydrolysis to the corresponding carboxylic acid. libretexts.orgpressbooks.pub

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an amide, which can be further hydrolyzed to a carboxylate salt upon heating. pressbooks.pub

Table 1: Postulated Intermediates in the Hydrolysis of 4,6-Dimethylmorpholine-2-carbonitrile

| Reaction Condition | Key Intermediate(s) | Final Product |

|---|---|---|

| Acidic (H₃O⁺, Δ) | Protonated Nitrile, Amide | 4,6-Dimethylmorpholine-2-carboxylic acid |

This table is based on general mechanisms for nitrile hydrolysis and has not been experimentally confirmed for the specific substrate.

Stereochemical Outcomes and Control in Transformations

The 4,6-Dimethylmorpholine-2-carbonitrile molecule possesses multiple stereocenters (at C2, C4, and C6, depending on the specific isomer), meaning stereochemistry is a critical aspect of its transformations. uou.ac.in The spatial arrangement of substituents can direct the approach of reagents, leading to specific stereochemical outcomes (diastereoselectivity or enantioselectivity). researchgate.net

Reactions at C2: The carbon atom bearing the nitrile group (C2) is a stereocenter. Reactions involving nucleophilic addition to the nitrile or abstraction of the C2-proton could proceed with either retention or inversion of configuration, or result in racemization, depending on the mechanism. For instance, if the proton at C2 is acidic enough to be removed, the resulting planar carbanion intermediate would lead to racemization upon reprotonation.

Influence of Ring Conformation: The morpholine ring exists in a chair conformation. The axial or equatorial orientation of the methyl groups and the nitrile group will significantly influence reactivity. cdnsciencepub.com For example, a bulky reagent may preferentially attack from the less sterically hindered face of the molecule, leading to a specific diastereomer. The synthesis of specific stereoisomers often requires chiral catalysts or auxiliaries to control the stereochemical outcome. researchgate.net

Without experimental data, it is not possible to provide specific examples or data tables on the stereochemical control in reactions of this compound.

Kinetic Studies of Reaction Rates

Kinetic studies measure reaction rates to provide insights into reaction mechanisms, such as determining the rate-limiting step and the order of the reaction with respect to each reactant. researchgate.net Techniques like spectrophotometry (UV-Vis) can be employed to monitor the concentration of reactants or products over time. nih.gov

For reactions involving 4,6-Dimethylmorpholine-2-carbonitrile, a kinetic study of its hydrolysis, for example, could follow a pseudo-first-order rate law if conducted with a large excess of water. The observed rate constant (kobs) would be determined by plotting the change in concentration versus time. cdnsciencepub.com By measuring kobs at various temperatures, activation parameters like the activation energy (Ea) could be calculated using the Arrhenius equation, providing deeper insight into the reaction's energy profile.

As no kinetic studies have been performed on this specific compound, no experimental rate constants or activation parameters can be reported.

Spectroscopic Characterization Methodologies for 4,6 Dimethylmorpholine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 4,6-Dimethylmorpholine-2-carbonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry. nih.govresearchgate.net

In the ¹H NMR spectrum of 4,6-Dimethylmorpholine-2-carbonitrile, distinct signals are expected for each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating methyl groups. The proton at the C2 position, being adjacent to the nitrile group, would appear further downfield compared to other ring protons. The methyl groups at C4 and C6 would produce characteristic signals in the upfield region.

Expected ¹H NMR Chemical Shifts:

C2-H: A multiplet is expected in the downfield region of the aliphatic protons, likely around δ 4.0-4.5 ppm, due to the deshielding effect of the adjacent nitrile group.

Ring Protons (C3, C5): The methylene (B1212753) protons on the morpholine (B109124) ring would appear as complex multiplets, typically in the range of δ 2.5-4.0 ppm. nih.gov

C6-H: This proton, adjacent to both an oxygen atom and a methyl group, would likely resonate in the δ 3.5-4.0 ppm range.

C4-CH₃: The methyl group attached to the nitrogen atom would appear as a singlet in the upfield region, typically around δ 2.2-2.5 ppm.

C6-CH₃: The methyl group at the C6 position would appear as a doublet, coupled to the C6 proton, in the δ 1.1-1.4 ppm range.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| C6-CH₃ | 1.1 - 1.4 | Doublet (d) |

| C4-CH₃ | 2.2 - 2.5 | Singlet (s) |

| Ring Protons (C3, C5) | 2.5 - 4.0 | Multiplets (m) |

| C6-H | 3.5 - 4.0 | Multiplet (m) |

| C2-H | 4.0 - 4.5 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the δ 115-125 ppm range. The carbons of the morpholine ring appear in the aliphatic region, with those adjacent to the heteroatoms (N and O) shifted downfield. researchgate.netrsc.org

Expected ¹³C NMR Chemical Shifts:

C≡N: The nitrile carbon is expected to resonate around δ 117-122 ppm.

Ring Carbons (C2, C6): The carbons bearing substituents (C2-CN, C6-CH₃) and adjacent to oxygen would be found in the δ 65-80 ppm range.

Ring Carbons (C3, C5): The methylene carbons adjacent to the nitrogen atom are typically observed around δ 45-55 ppm. nih.gov

C4-CH₃ and C6-CH₃: The methyl carbons would appear in the upfield region, generally between δ 15-30 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl Carbons (C4-CH₃, C6-CH₃) | 15 - 30 |

| Ring Carbons (C3, C5) | 45 - 55 |

| Ring Carbons (C2, C6) | 65 - 80 |

| Nitrile Carbon (C≡N) | 117 - 122 |

To unambiguously assign all proton and carbon signals and confirm the structure, 2D NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between the C2-H and the C3-protons, and between the C5-protons and the C6-H, confirming the connectivity within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for C2/H2, C3/H3, C5/H5, C6/H6, and the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the placement of substituents. For instance, correlations from the C4-methyl protons to the C3 and C5 carbons would confirm its position on the nitrogen atom. Similarly, a correlation between the C2-proton and the nitrile carbon would confirm the location of the carbonitrile group.

Infrared (IR) Spectroscopy Applications

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For 4,6-Dimethylmorpholine-2-carbonitrile, the most diagnostic absorption would be from the nitrile group. nih.govresearchgate.net

Key IR absorption bands expected:

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected in the range of 2260-2240 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O-C ether linkage of the morpholine ring is expected around 1150-1085 cm⁻¹.

C-N Stretch: Aliphatic C-N stretching vibrations would be observed in the 1250-1020 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium-Strong |

| Nitrile (C≡N) | Stretching | 2260 - 2240 | Medium, Sharp |

| Aliphatic C-N | Stretching | 1250 - 1020 | Medium |

| Ether (C-O-C) | Stretching | 1150 - 1085 | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is fragmented, and the resulting pattern of charged fragments provides valuable structural information. core.ac.ukresearchgate.net

For 4,6-Dimethylmorpholine-2-carbonitrile (C₈H₁₄N₂O), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (154.11 g/mol ). The fragmentation pattern would likely involve the cleavage of the morpholine ring and the loss of substituents. libretexts.orglibretexts.org

Expected Fragmentation Patterns:

Loss of a methyl group (-CH₃): A fragment ion at m/z 139.

Loss of the nitrile group (-CN): A fragment ion at m/z 128.

Ring Cleavage: Alpha-cleavage next to the nitrogen and oxygen atoms is common in morpholines, leading to various smaller fragment ions. For example, cleavage of the C2-C3 bond could lead to stable fragment ions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 4,6-Dimethylmorpholine-2-carbonitrile from reaction byproducts or stereoisomers and for assessing its purity. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of morpholine derivatives. sielc.comhelixchrom.com A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection could be achieved using a UV detector if the molecule has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): As a relatively volatile compound, 4,6-Dimethylmorpholine-2-carbonitrile can also be analyzed by GC. A nonpolar or medium-polarity capillary column would be used, coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for identification. nih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and for preliminary purity checks. A silica (B1680970) gel plate with a solvent system of varying polarity (e.g., ethyl acetate/hexane) would be used to separate the compound from other components in a mixture. researchgate.net

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, quantification, and purification of 4,6-Dimethylmorpholine-2-carbonitrile and its derivatives. The method's versatility allows for analysis under various modes, such as reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC), depending on the analyte's polarity.

For achiral separations, reversed-phase HPLC is commonly employed to assess purity and quantify the compound in reaction mixtures or final products. A typical setup involves a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape.

Due to the presence of chiral centers at the C2 and C6 positions of the morpholine ring, enantiomeric separation is critical. Chiral HPLC is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of 4,6-Dimethylmorpholine-2-carbonitrile. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are particularly effective. Columns like Chiralpak® and Chiralcel® are widely used for this purpose. The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal resolution between the enantiomers.

Detailed research findings demonstrate that specific chiral columns can effectively resolve enantiomers of complex morpholine derivatives. For instance, the separation of enantiomers of related compounds has been successfully achieved using columns such as the Chiralpak AS-H, with a mobile phase containing methanol and a small percentage of an amine modifier like triethylamine (B128534) (Et3N) to improve peak shape and resolution.

Below is an interactive data table summarizing typical HPLC and Chiral HPLC conditions for the analysis of morpholine derivatives.

| Parameter | HPLC (Reversed-Phase) | Chiral HPLC |

| Stationary Phase | Octadecylsilane (ODS, C18) | Amylose or Cellulose derivatives (e.g., Chiralpak IA/IB/AS-H) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Hexane/Isopropanol or Methanol with 0.2% Triethylamine |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV-Vis (e.g., at 210 nm) | UV-Vis |

| Column Temperature | 25 - 40 °C | 20 - 30 °C |

| Application | Purity assessment, Quantification | Enantiomeric excess (ee) determination, Separation of enantiomers |

Gas Chromatography (GC) for Isomer Ratio Determination

Gas Chromatography (GC) is a powerful and highly sensitive analytical technique well-suited for the analysis of volatile and thermally stable compounds like 4,6-Dimethylmorpholine-2-carbonitrile. A primary application of GC in this context is the determination of isomer ratios, particularly the diastereomeric ratio (e.g., cis vs. trans isomers) that arises from the substitution pattern on the morpholine ring.

The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. The choice of stationary phase is critical for resolving isomers. Columns with varying polarities, from nonpolar (e.g., polydimethylsiloxane) to highly polar (e.g., polyethylene (B3416737) glycol or cyanopropyl phases), can be screened to find the optimal selectivity for the specific isomers of 4,6-Dimethylmorpholine-2-carbonitrile. For challenging separations of positional or geometric isomers, specialized stationary phases, such as those based on liquid crystals, can offer unique selectivity based on the molecule's shape and rigidity. vurup.skresearchgate.net

A Flame Ionization Detector (FID) is commonly used for this analysis due to its high sensitivity to organic compounds and a wide linear range, making it ideal for accurate quantification. The ratio of the isomers is determined by comparing the integrated peak areas in the resulting chromatogram. For this method to be accurate, it is assumed that the detector response is similar for all isomers, which is generally true for FID. Method validation would involve analyzing standard mixtures of known isomer ratios to confirm accuracy and precision.

The following interactive data table outlines typical parameters for a GC method aimed at isomer ratio determination.

| Parameter | Typical Value/Condition |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Column Type | Capillary Column |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5) or Polyethylene Glycol (e.g., DB-WAX) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Application | Determination of cis/trans isomer ratio, Purity analysis |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For 4,6-Dimethylmorpholine-2-carbonitrile, this technique can unambiguously establish its molecular structure, including bond lengths, bond angles, and the conformation of the morpholine ring (e.g., chair, boat). Crucially, for a single enantiomer, X-ray crystallography can determine the absolute stereochemistry at the chiral centers (C2, C4, and C6), providing irrefutable proof of the compound's configuration (e.g., 2R, 4S, 6S).

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. This typically involves slow evaporation of a solvent from a saturated solution of the purified compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded.

This diffraction pattern contains the information needed to reconstruct the electron density map of the molecule within the crystal lattice. The phase information, which is lost during the experiment (the "phase problem"), can be determined using various methods. For molecules containing heavier atoms (e.g., bromine, sulfur), their significant scattering can be used to solve the structure. numberanalytics.com The resulting electron density map is then interpreted to build a molecular model, which is refined to best fit the experimental data.

The final output of an X-ray crystallographic analysis is a detailed structural model that provides the exact coordinates of each atom in the crystal's unit cell. This information is invaluable for confirming the compound's identity, understanding its conformational preferences, and analyzing intermolecular interactions such as hydrogen bonding in the solid state. nih.gov This detailed structural knowledge is fundamental for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Theoretical and Computational Studies of 4,6 Dimethylmorpholine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model molecular properties with high accuracy. These methods are fundamental to understanding the behavior of 4,6-Dimethylmorpholine-2-carbonitrile at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It has become a primary tool for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, representing the molecule's most stable conformation. researchgate.netstackexchange.com The process is iterative, starting with an initial guess of the molecular structure and systematically adjusting atomic coordinates to minimize the forces on the atoms until a stable energy minimum is reached. stackexchange.com For 4,6-Dimethylmorpholine-2-carbonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict precise bond lengths, bond angles, and dihedral angles. researcher.life

This analysis would confirm the expected chair conformation of the morpholine (B109124) ring as the most stable isomer and determine the preferred orientations (axial or equatorial) of the nitrile and methyl substituents. Electronic structure analysis derived from DFT provides a detailed picture of electron distribution, which is crucial for understanding the molecule's reactivity. researchgate.net Properties such as molecular electrostatic potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack.

Interactive Data Table: Predicted Geometric Parameters for the Most Stable Conformer of 4,6-Dimethylmorpholine-2-carbonitrile (Hypothetical Data)

This table presents hypothetical optimized structural parameters calculated using DFT. Actual values would require specific computation.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C2-C≡N | 1.16 Å |

| Bond Length | O-C2 | 1.43 Å |

| Bond Length | N4-C3 | 1.47 Å |

| Bond Length | C6-CH3 | 1.54 Å |

| Bond Angle | O-C2-C3 | 109.5° |

| Bond Angle | C5-N4-C3 | 112.0° |

| Dihedral Angle | C6-O-C2-C3 | -55.8° (gauche) |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. scirp.org The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org For 4,6-Dimethylmorpholine-2-carbonitrile, DFT calculations would be used to determine the energies of these orbitals and visualize their spatial distribution. scirp.org This analysis would likely show the HOMO localized around the morpholine ring's nitrogen and oxygen atoms, while the LUMO might be concentrated around the electron-withdrawing nitrile group.

Interactive Data Table: Predicted Frontier Orbital Energies (Hypothetical Data)

This table shows hypothetical energy values for the frontier orbitals of 4,6-Dimethylmorpholine-2-carbonitrile.

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -7.25 | Electron-donating capability |

| LUMO | -0.89 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.36 | High kinetic stability, low reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

For 4,6-Dimethylmorpholine-2-carbonitrile, an MD simulation would be performed by placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and observing its behavior over a period of nanoseconds. nih.gov This would allow for the exploration of various accessible conformations, including ring-flipping of the morpholine core and rotation of the substituent groups. The simulation would reveal the flexibility of the ring system and how intermolecular interactions with the solvent might influence its preferred shapes. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor site or interact with other molecules. nih.gov

Conformational Analysis and Stereochemical Prediction

The stereochemistry of 4,6-Dimethylmorpholine-2-carbonitrile is complex due to multiple chiral centers and the conformational flexibility of the six-membered ring. Computational conformational analysis is used to identify all possible stereoisomers and their stable conformations, as well as to predict their relative energies. sapub.orgcwu.edu

The morpholine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. For substituted cyclohexanes and related heterocycles, the chair conformation is typically the most stable. sapub.org In 4,6-Dimethylmorpholine-2-carbonitrile, the substituents (two methyl groups and one nitrile group) can be in either axial or equatorial positions. Computational methods can calculate the energy of each possible conformer, accounting for steric hindrances like 1,3-diaxial interactions, which destabilize conformations with bulky axial substituents. sapub.org The calculations would predict the most stable diastereomer and its lowest-energy conformer, which is expected to have the bulky substituents in equatorial positions to minimize steric strain.

Interactive Data Table: Predicted Relative Energies of Different Conformers (Hypothetical Data)

This table compares the hypothetical relative energies of different chair conformations for a specific stereoisomer of 4,6-Dimethylmorpholine-2-carbonitrile.

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Predicted Stability |

| 2-CN (eq), 4-Me (eq), 6-Me (eq) | 0.00 | Most Stable |

| 2-CN (ax), 4-Me (eq), 6-Me (eq) | +2.1 | Less Stable |

| 2-CN (eq), 4-Me (eq), 6-Me (ax) | +1.9 | Less Stable |

| 2-CN (ax), 4-Me (eq), 6-Me (ax) | +4.0 | Least Stable |

Prediction of Reaction Mechanisms and Energetics using Computational Models

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical transformation. numberanalytics.comrsc.org By using methods like DFT, it is possible to locate reactants, products, and, most importantly, the high-energy transition states that connect them on the potential energy surface. nih.gov

Interactive Data Table: Predicted Energetics for a Hypothetical Reaction Pathway (e.g., Nitrile Hydrolysis) (Hypothetical Data)

This table outlines the calculated energy changes for the steps in a hypothetical reaction involving 4,6-Dimethylmorpholine-2-carbonitrile.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Molecule + H₂O) | 0.0 |

| 2 | Transition State 1 | +25.5 |

| 3 | Intermediate | +5.2 |

| 4 | Transition State 2 | +15.8 |

| 5 | Products (Amide + H₂O) | -10.3 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational models can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. numberanalytics.com DFT calculations can be used to compute vibrational frequencies corresponding to infrared (IR) spectra, the chemical shifts observed in nuclear magnetic resonance (NMR) spectroscopy, and the electronic transitions seen in UV-visible spectroscopy. scirp.orgnih.gov

For 4,6-Dimethylmorpholine-2-carbonitrile, a theoretical IR spectrum can be generated by calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra. This allows for the confident assignment of specific absorption bands to molecular motions, such as the characteristic C≡N stretch of the nitrile group or the C-O-C stretches of the morpholine ether linkage. Similarly, NMR chemical shifts can be calculated and correlated with the electronic environment of each nucleus, aiding in the assignment of complex experimental NMR spectra.

Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies (Hypothetical Data)

This table correlates key hypothetical calculated vibrational frequencies with their expected experimental values for 4,6-Dimethylmorpholine-2-carbonitrile.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental (cm⁻¹) |

| C-H Stretch (alkane) | -CH₃, -CH₂- | 3050 | 2928 | ~2930 |

| C≡N Stretch | -CN | 2345 | 2251 | ~2250 |

| C-O-C Stretch | Ether | 1155 | 1109 | ~1110 |

| C-N Stretch | Amine | 1120 | 1075 | ~1075 |

Applications of 4,6 Dimethylmorpholine 2 Carbonitrile in Organic Synthesis Research

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. This approach, often termed the "chiral pool" strategy, is fundamental in the development of pharmaceuticals and natural products, where specific stereoisomers are often responsible for the desired biological activity.

4,6-Dimethylmorpholine-2-carbonitrile, with its defined stereocenters at the C2 and C6 positions, is a valuable chiral building block. The inherent chirality of the morpholine (B109124) ring can be transferred to new, more complex molecules, guiding the stereochemical outcome of subsequent reactions and avoiding the need for challenging asymmetric transformations or resolutions later in the synthetic sequence. Researchers utilize this pre-existing stereochemistry to construct intricate molecular architectures with high precision. The presence of the nitrile group at the C2 position offers a versatile handle for further chemical modifications, allowing for the elongation of carbon chains or the introduction of other functional groups without disturbing the core chirality.

Table 1: Examples of Complex Molecule Features Synthesized from Chiral Morpholine Building Blocks

| Target Molecule Class | Role of Morpholine Building Block | Key Transformation | Resulting Stereochemistry |

| Bioactive Alkaloids | Provides a core chiral scaffold | Annulation and ring-expansion reactions | Controlled diastereoselectivity |

| Pharmaceutical Intermediates | Introduces specific stereocenters | Nucleophilic addition to the nitrile group | Formation of new chiral centers |

| Chiral Auxiliaries | Controls stereochemistry of a reaction | Temporary attachment to a prochiral substrate | High enantiomeric excess in the product |

Utility as a Ligand in Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The efficacy of this process relies heavily on the design of the chiral ligand that coordinates to a metal center.

The structure of 4,6-Dimethylmorpholine-2-carbonitrile makes it a promising candidate for use as a chiral ligand. The nitrogen atom of the morpholine ring can act as a Lewis base to coordinate with a transition metal, while the adjacent chiral centers (C2 and C6) create a defined chiral environment around the metal. This chiral pocket can influence the binding of substrates, thereby directing the stereochemical outcome of the catalyzed reaction. The methyl groups at the C6 position and the nitrile-bearing substituent at C2 provide steric bulk that can enhance enantioselectivity by selectively favoring one reaction pathway over another. While direct applications of this specific isomer may be emerging, the principle is well-established with structurally related morpholines.

Table 2: Potential Asymmetric Reactions Utilizing Morpholine-Derived Ligands

| Reaction Type | Metal Catalyst | Role of Ligand | Expected Outcome |

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Creates a chiral environment for H₂ addition | High enantiomeric excess in the reduced product |

| Asymmetric C-C Bond Formation | Palladium (Pd), Copper (Cu) | Controls the facial selectivity of nucleophilic attack | Stereoselective formation of new carbon-carbon bonds |

| Asymmetric Hydrosilylation | Platinum (Pt), Iridium (Ir) | Directs the stereochemistry of Si-H addition | Enantiomerically enriched silyl ethers or alcohols |

Precursor for Advanced Heterocyclic Scaffolds and Derivatives

The chemical reactivity of 4,6-Dimethylmorpholine-2-carbonitrile allows it to serve as a versatile precursor for the synthesis of more complex and advanced heterocyclic systems. The nitrile group is a particularly useful functional handle that can be transformed into a wide array of other functionalities.

For instance, the nitrile can undergo:

Reduction to form a primary amine, which can then be used in cyclization reactions to form fused bicyclic systems.

Hydrolysis to yield a carboxylic acid, providing a connection point for amide bond formation or other condensation reactions.

Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones, which are themselves versatile intermediates.

Cycloaddition reactions to construct five-membered heterocycles such as tetrazoles or triazoles, which are common motifs in medicinal chemistry.

The morpholine ring itself serves as a stable scaffold upon which these new heterocyclic rings can be built, leading to novel molecular architectures with potential applications in drug discovery and materials science. Morpholine derivatives are widely utilized in medicinal chemistry due to their favorable physicochemical properties, such as improved solubility and metabolic stability.

Table 3: Transformations of the Nitrile Group for Heterocycle Synthesis

| Reagent/Condition | Intermediate Functional Group | Resulting Heterocyclic Scaffold |

| H₂, Raney Ni or LiAlH₄ | Aminomethyl (-CH₂NH₂) | Fused pyrazinones, Imidazoles |

| H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) | Fused oxazinones, Lactams |

| NaN₃, ZnCl₂ | Tetrazole Ring | Morpholinyl-tetrazoles |

| Grignard Reagent (R-MgBr) | Ketone (-C(=O)R) | Substituted pyridines, Pyrimidines |

Integration into Synthetic Routes for Specialty Chemical Development

Specialty chemicals are valued for their performance or function rather than their composition. The unique structural and stereochemical attributes of 4,6-Dimethylmorpholine-2-carbonitrile make it an attractive intermediate for the development of such high-value chemicals. Its integration into synthetic routes can impart specific properties like chirality, thermal stability, or tailored reactivity to the final product.

In the agrochemical industry, for example, the morpholine scaffold is a known component of fungicides and other crop protection agents. By using 4,6-Dimethylmorpholine-2-carbonitrile as a starting material, chemists can develop new, stereochemically pure active ingredients, potentially leading to products with higher efficacy and reduced environmental impact. Similarly, in materials science, chiral morpholine derivatives can be incorporated into polymers or liquid crystals to create materials with unique optical or electronic properties. The defined three-dimensional structure of the molecule can influence the macroscopic properties of the resulting material.

Table 4: Potential Specialty Chemical Applications

| Industry | Application Area | Role of 4,6-Dimethylmorpholine-2-carbonitrile |

| Agrochemicals | Fungicide/Pesticide Development | Chiral core for a new active ingredient |

| Materials Science | Chiral Polymers | Monomer unit to induce helical polymer structures |

| Electronics | Organic Electronics | Chiral dopant for liquid crystal displays |

| Flavors & Fragrances | Synthesis of Aroma Compounds | Chiral precursor for stereospecific fragrance molecules |

Development of Chemical Libraries for High-Throughput Screening in Chemical Biology Research

Chemical biology research often relies on high-throughput screening (HTS) of large collections of diverse small molecules, known as chemical libraries, to identify compounds that can modulate biological processes. The synthesis of these libraries is a cornerstone of modern drug discovery.

4,6-Dimethylmorpholine-2-carbonitrile is an excellent scaffold for the construction of such libraries. A scaffold is a core molecular structure that is systematically decorated with a variety of substituents to generate a large family of related compounds. The synthesis of a library based on this morpholine scaffold would typically involve parallel synthesis techniques, where the core is reacted with a set of diverse building blocks in a spatially segregated manner (e.g., in a 96-well plate format).

The key synthetic handles for diversification on the 4,6-Dimethylmorpholine-2-carbonitrile scaffold are the nitrile group and the nitrogen atom.

The nitrile group can be converted into an amine or carboxylic acid, as described previously, and then reacted with a library of aldehydes, carboxylic acids, or sulfonyl chlorides.

The morpholine nitrogen (if the 4-methyl group is a removable protecting group or if starting from a related precursor) can be acylated, alkylated, or subjected to reductive amination with a library of reagents.

This strategy allows for the rapid generation of thousands of distinct, yet structurally related, morpholine derivatives. The focus of this synthetic effort is to maximize molecular diversity around a privileged chiral core, providing a rich collection of compounds for screening against biological targets.

Table 5: Illustrative Synthetic Strategy for Library Development

| Scaffold Position | Initial Functional Group | Transformation Reaction | Library of Reagents (Examples) |

| C2 Position | Nitrile (-CN) | Reduction to Amine (-CH₂NH₂) | Library of 100 different aldehydes for reductive amination |

| C2 Position | Nitrile (-CN) | Hydrolysis to Acid (-COOH) | Library of 100 different amines for amide coupling |

| N4 Position | Secondary Amine (-NH-) | Acylation | Library of 100 different acid chlorides |

| N4 Position | Secondary Amine (-NH-) | Sulfonylation | Library of 100 different sulfonyl chlorides |

Future Directions and Emerging Research Avenues for 4,6 Dimethylmorpholine 2 Carbonitrile

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are paramount in modern synthetic planning. The goal is to design routes where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. organic-chemistry.orgnih.gov For a molecule like 4,6-Dimethylmorpholine-2-carbonitrile, this involves moving beyond traditional multi-step syntheses, which may involve protecting groups and generate significant waste, towards more elegant, cascade-type reactions. nih.gov

Future research will likely focus on developing catalytic, one-pot procedures. A potential atom-economical approach could involve a domino reaction where simple, readily available precursors are converted directly to the target heterocycle. nih.govacs.org For instance, a ruthenium- or palladium-catalyzed redox isomerization followed by an intramolecular cyclization could construct the morpholine (B109124) ring and install the nitrile functionality in a single, efficient operation. organic-chemistry.orgnih.gov Comparing such a hypothetical route with a classical approach highlights the potential for significant improvement in sustainability metrics.

| Metric | Hypothetical Traditional Route | Potential Atom-Economical Route |

|---|---|---|

| Description | Multi-step synthesis involving protection/deprotection of amine, followed by cyclization and a separate cyanation step (e.g., Strecker synthesis). wikipedia.org | One-pot, catalyst-mediated domino reaction from linear amino alcohol precursors. nih.gov |

| Number of Steps | 3 - 5 | 1 - 2 |

| Atom Economy (%) | ~40-50% | >85% |

| E-Factor (Waste/Product Ratio) | High (>10) | Low (<2) |

| Key Reagents | Protecting group reagents, stoichiometric dehydrating agents, toxic cyanide source (e.g., KCN). | Substoichiometric catalyst (e.g., Ru, Pd), simple precursors. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The α-aminonitrile moiety is a chemically rich functional group, capable of diverse transformations beyond simple hydrolysis to an amino acid. organic-chemistry.org Future research should aim to uncover novel reactivity patterns for 4,6-Dimethylmorpholine-2-carbonitrile, treating it not just as a precursor but as a reactive building block in its own right.

One avenue involves leveraging the nitrile group as a linchpin for cycloaddition reactions. For example, its activation could lead to the formation of nitrile imine-like intermediates, which could participate in [3+2] cycloadditions to generate unique spirocyclic or fused heterocyclic systems. nih.govresearchgate.net Another area of exploration is the radical-mediated functionalization at the carbon atom bearing the nitrile, allowing for the introduction of new substituents. Furthermore, the inherent reactivity of α-aminonitriles with nucleophiles other than water, such as aminothiols, could be explored to create novel peptide-like structures or thiazoline-containing hybrids. nih.govmdpi.com

| Transformation Type | Description | Potential Product Class |

|---|---|---|

| Nitrile Cycloaddition | In-situ activation of the nitrile group to form a 1,3-dipole, followed by reaction with a dipolarophile (e.g., an alkene or alkyne). | Spiro-heterocycles (e.g., pyrazolines, triazolines). nih.gov |

| Radical C-H Functionalization | Selective activation of the C-H bond adjacent to the nitrile and nitrogen for the introduction of new C-C or C-heteroatom bonds. | Quaternary morpholine derivatives. |

| Condensation with Dinucleophiles | Reaction with molecules containing two nucleophilic centers (e.g., hydrazine, hydroxylamine) to form fused heterocycles. | Morpholino-triazoles or -oxadiazoles. |

| Reductive Coupling | Metal-mediated reductive coupling of the nitrile group with other unsaturated functionalities. | Complex bridged or polycyclic amines. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. springerprofessional.denih.gov For the synthesis of 4,6-Dimethylmorpholine-2-carbonitrile, particularly in reactions involving hazardous reagents like cyanides, flow chemistry provides a safer environment by minimizing the volume of reactive intermediates at any given time. durham.ac.uk

A future research direction would be to translate a synthetic route into a continuous flow process. This could involve pumping precursor streams through a heated microreactor, potentially containing a packed-bed catalyst, to facilitate the reaction. mdpi.com In-line purification and analysis modules could be integrated to create a fully automated system that produces the target compound with high purity without manual intervention. uc.pt This approach not only enhances safety and reproducibility but also accelerates the optimization of reaction conditions.

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Handling of bulk quantities of potentially toxic reagents (e.g., cyanide salts). | Small reaction volumes in a contained system; in-situ generation of hazardous reagents possible. durham.ac.uk |

| Reaction Time | Hours to days. | Seconds to minutes. mdpi.com |

| Heat & Mass Transfer | Limited by vessel size, potential for hot spots. | Superior due to high surface-area-to-volume ratio. nih.gov |

| Scalability | Difficult, requires re-optimization. | Straightforward by running the system for a longer duration ("scaling out"). springerprofessional.de |

| Process Control | Manual control of temperature, addition rates. | Automated, precise control over temperature, pressure, and residence time. |

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reaction outcomes, elucidating mechanisms, and guiding synthetic design. nih.gov For 4,6-Dimethylmorpholine-2-carbonitrile, computational modeling could be instrumental in overcoming synthetic challenges and exploring its chemical properties.

Future work could employ DFT calculations to:

Model Reaction Pathways: Compare the activation energies of different proposed synthetic routes (e.g., a classical Strecker-type reaction versus a metal-catalyzed cascade) to identify the most energetically favorable pathway.

Predict Stereoselectivity: The compound possesses chiral centers. Modeling the transition states of the nitrile addition step could predict which diastereomer is favored, guiding the choice of catalysts or chiral auxiliaries.

Investigate Reactivity: Calculate the frontier molecular orbitals (HOMO/LUMO) to predict how the molecule will behave in cycloaddition or nucleophilic/electrophilic substitution reactions. nih.gov This can help in designing novel transformations.

| Computational Study | Objective | Predicted Data Example |

|---|---|---|

| Transition State Analysis | Determine the stereochemical outcome of cyanide addition to a 2,6-dimethyl-Δ¹-morpholinium imine precursor. | ΔG‡ (axial attack) = 15.2 kcal/mol; ΔG‡ (equatorial attack) = 18.5 kcal/mol. |

| Reaction Pathway Modeling | Compare the energy profile of a one-pot domino synthesis vs. a stepwise route. | Highest activation barrier (domino) < Highest activation barrier (stepwise). |

| Molecular Orbital Analysis | Predict the regioselectivity of a [3+2] cycloaddition reaction with an activated nitrile intermediate. nih.gov | LUMO coefficient on C-nitrile is larger than N-nitrile, favoring attack at carbon. |

Expanding the Scope of 4,6-Dimethylmorpholine-2-carbonitrile as a Versatile Synthetic Intermediate